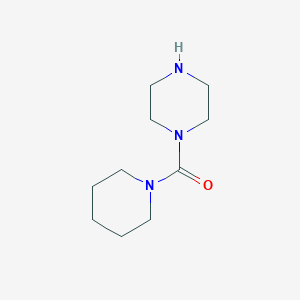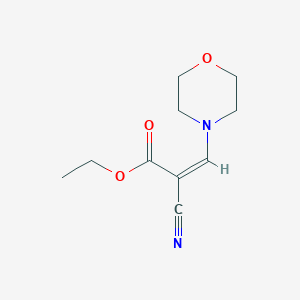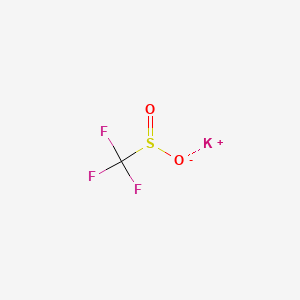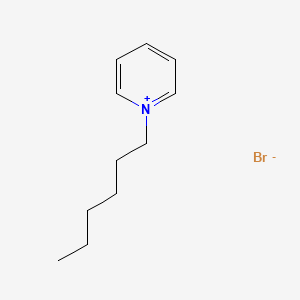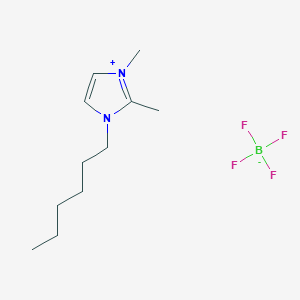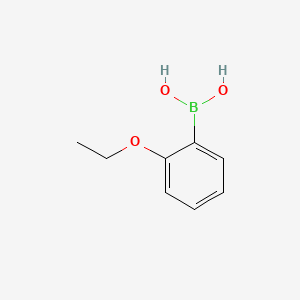
2-Ethoxyphenylboronic acid
Overview
Description
2-Ethoxyphenylboronic acid, also known as 2-EBPBA, is a versatile and important reagent used in laboratory experiments. It is a boronic acid derivative, with a phenyl ring attached to an ethoxy group. The ethoxy group has two oxygen atoms and six hydrogen atoms, while the phenyl ring has six carbon atoms and six hydrogen atoms. 2-EBPBA is used in a variety of laboratory experiments, such as synthesis, drug discovery, and biochemistry.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
2-Ethoxyphenylboronic acid is a reactant involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds .
Synthesis of Pyridines and Pyrimidines
In the field of organic synthesis, 2-Ethoxyphenylboronic acid is used in the synthesis of pyridines and pyrimidines . These are basic structures in many natural and synthetic compounds, including vitamins and drugs .
Reactions of Bromo-N-Methylpyrrole
2-Ethoxyphenylboronic acid is also involved in the reactions of bromo-N-methylpyrrole . This is significant in the synthesis of complex organic molecules .
Synthesis of Diarylbenzophenones
This compound plays a role in the synthesis of diarylbenzophenones . Diarylbenzophenones are a class of organic compounds with potential applications in pharmaceuticals and materials science .
Ipso-Amidation with Nitriles
2-Ethoxyphenylboronic acid is used in ipso-amidation with nitriles . This reaction is a key step in the synthesis of various organic compounds .
Studies of Biaryl Phosphine Ligand Structure
Lastly, this compound is used in studies of the effect of biaryl phosphine ligand structure on C-N and C-C bond formation . This research is crucial in the development of new catalysts and the improvement of existing ones .
Mechanism of Action
Target of Action
The primary target of 2-Ethoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The 2-Ethoxyphenylboronic acid acts as an organoboron reagent in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, 2-Ethoxyphenylboronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the organoboron group (from 2-Ethoxyphenylboronic acid) is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving 2-Ethoxyphenylboronic acid affects the carbon-carbon bond formation pathway . This pathway is crucial for the synthesis of various organic compounds, including pyridines and pyrimidines . The downstream effects include the formation of new carbon-carbon bonds, enabling the construction of complex organic molecules .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 2-Ethoxyphenylboronic acid As a boronic acid, it is expected to have good stability and reactivity, which can impact its bioavailability in suzuki-miyaura cross-coupling reactions .
Result of Action
The result of 2-Ethoxyphenylboronic acid action in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic molecules, such as pyridines and pyrimidines . These molecules are essential in various fields, including medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of 2-Ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the reaction conditions of the Suzuki-Miyaura cross-coupling reaction, such as temperature and the presence of a palladium catalyst, can affect the performance of 2-Ethoxyphenylboronic acid . Additionally, the compound’s stability may be affected by storage conditions .
properties
IUPAC Name |
(2-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFCTCGCMKEILT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370564 | |
| Record name | 2-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxyphenylboronic acid | |
CAS RN |
213211-69-9 | |
| Record name | 2-Ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-ethoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to analyze the structure of 5-bromo-2-ethoxyphenylboronic acid, and what structural insights were gained?
A1: Researchers utilized a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), Fourier-transform Raman spectroscopy (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible spectroscopy (UV-Vis) to characterize the structure of 5-bromo-2-ethoxyphenylboronic acid. [] This multifaceted approach allowed for a comprehensive analysis of the vibrational modes, electronic transitions, and nuclear environment within the molecule. The study further explored the compound's existence in both monomeric and dimeric forms, providing valuable insights into its structural flexibility and potential intermolecular interactions. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



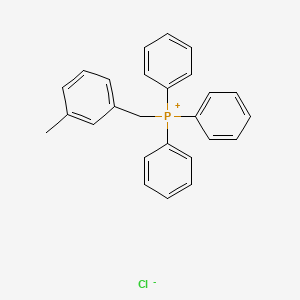
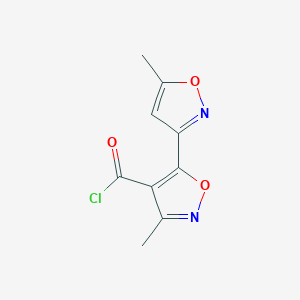
![5-[4-(4-methoxyphenoxy)phenyl]-1H-pyrazole](/img/structure/B1586050.png)


